4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline
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Overview
Description
Benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that incorporates quinoline, triazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions One common approach starts with the preparation of the quinoline derivative, followed by the formation of the triazole and thiadiazole ringsThe reaction conditions often require the use of solvents like tetrahydrofuran and bases such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler sulfides or thiols.
Scientific Research Applications
Benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Chemistry: Used as a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of benzyl [6-(2-methyl-4-quinolinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The quinoline and triazole moieties can bind to enzymes or receptors, inhibiting their activity. The thiadiazole ring may also play a role in stabilizing these interactions. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and mepacrine, which are used as antimalarial agents.
Triazole Derivatives: Compounds like fluconazole, used as antifungal agents.
Thiadiazole Derivatives: Compounds like acetazolamide, used as diuretics and anticonvulsants.
Properties
Molecular Formula |
C21H17N5S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(2-methylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H17N5S2/c1-14-11-17(16-9-5-6-10-18(16)22-14)20-25-26-19(23-24-21(26)28-20)13-27-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3 |
InChI Key |
AANYZWJLPPTVHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5 |
Origin of Product |
United States |
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